(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Overview
Description
(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 5, a keto group at position 6, and an acetic acid moiety at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced via alkylation reactions using methyl iodide and a suitable base.
Oxidation to Form the Keto Group: The keto group at position 6 can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methyl groups and the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohol derivatives with hydroxyl groups.
Substituted Derivatives: Compounds with various functional groups replacing the methyl or acetic acid moieties.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in pyrimidine metabolism.
DNA/RNA Interactions: Studied for its interactions with nucleic acids due to its structural similarity to nucleotides.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Potential antimicrobial properties against various pathogens.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
DNA/RNA Binding: Interacting with nucleic acids and affecting their function.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in pyrimidine metabolism, such as dihydrofolate reductase.
Nucleic Acids: Binds to DNA or RNA, potentially affecting replication or transcription processes.
Comparison with Similar Compounds
Pyrimidine-2,4,6-trione: A pyrimidine derivative with three keto groups.
5-Fluorouracil: A pyrimidine analog used as an anticancer drug.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Uniqueness:
Structural Features: The presence of both methyl groups and an acetic acid moiety makes (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid unique compared to other pyrimidine derivatives.
Its unique structure provides potential for diverse applications in various fields, including medicinal chemistry and material science.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(2)9-4-10(8(5)13)3-7(11)12/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIDIHQOJPDMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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